

Purity and stability issues with commercial pangamic acid supplements

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Compound of Interest		
Compound Name:	Calcium pangamate	
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Technical Support Bulletin: Pangamic Acid (Vitamin B15)

Subject: Purity, Stability, and Identity of Commercial Pangamic Acid Supplements

Audience: Researchers, Scientists, and Drug Development Professionals

Bulletin ID: TSB-PA-20251213

Overview and Critical Advisory

This technical bulletin addresses recurring inquiries regarding the purity and stability of commercial supplements labeled as "pangamic acid" or "Vitamin B15." It is crucial for the scientific community to be aware that "pangamic acid" is not a scientifically defined or consistently identified chemical substance.[1][2][3][4][5] Research and commercial products have used this name to refer to a wide variety of different compounds and mixtures, leading to significant confusion, lack of reproducibility, and potential safety concerns.[1][6]

The U.S. Food and Drug Administration (FDA) has stated that no chemical identity has been established for pangamic acid and that it is not a true vitamin.[1][2] Consequently, there is no standardized analytical method for its determination.[2] Any research involving a product labeled "pangamic acid" must begin with the assumption that the composition is unknown and requires rigorous analytical identification of its actual components.



Frequently Asked Questions (FAQs)

Q1: What is the actual chemical composition of "pangamic acid" supplements?

A1: There is no single chemical identity.[4][5] Analyses of commercial products have revealed a range of substances, often changing over time even from the same supplier.[1] Researchers should not assume any specific composition based on the label.

Table 1: Reported Compositions of Products Marketed as "Pangamic Acid" or "Vitamin B15"



Reported Composition/Subst	Chemical Name/Components	Key Issues/Notes	Source(s)
Original Krebs Formulation (1951)	6-O-(N,N- dimethylglycinyl)-D- gluconic acid	Synthesis methods were not reproducible by other researchers. [1]	[1]
Common Commercial Formulations	Mixtures of N,N- Dimethylglycine (DMG) and Calcium Gluconate	Often marketed as "calcium pangamate." This is a simple mixture, not the ester described by Krebs.[2] [6]	[2][6]
Alternative Formulations	Diisopropylamine dichloroacetate (DIPA)	Readily hydrolyzes into potentially toxic compounds. Has tested positive for mutagenicity in the Ames test.[1]	[1][7]
Inert/Unrelated Substances	Lactose	In at least one analysis of a sample from the original era of discovery, the substance was found to be only lactose.[1] [8]	[1][8]
Potential Contaminants	Dimethylamine, Dichloroacetate, Calcium Chloride	Can arise from synthesis attempts or degradation. Some of these are known to be toxic or mutagenic.[1] [6][7]	[1][6][7]

Q2: Are there stability issues with these supplements?

Troubleshooting & Optimization





A2: Stability cannot be defined for "pangamic acid" as a whole. However, specific components found in these supplements have known stability concerns:

- Ester Hydrolysis: The originally proposed structure, an ester of dimethylglycine and gluconic acid, would be susceptible to hydrolysis, breaking down into its constituent parts. Russian researchers reportedly had difficulty producing a stable version of this ester.[6]
- DIPA Instability: Diisopropylamine dichloroacetate (DIPA) can readily hydrolyze to form diisopropylamine and dichloroacetate, both of which are toxic.[1]
- General Degradation: Like all dietary supplements, the actual ingredients are subject to
 degradation from heat, light, and moisture, leading to a loss of potency of the intended active
 molecules (e.g., DMG) and the potential formation of unknown degradation products.[9][10]
 [11]

Q3: What are the primary purity concerns for a researcher?

A3: The primary concern is the fundamental lack of identity. A researcher may be working with a completely different molecule or mixture than cited in historical literature. Beyond this, specific purity issues include:

- Undeclared Ingredients: The product may contain substances not listed on the label.
- Mutagenic Contaminants: The presence of DIPA, diisopropylamine, or dichloroacetate are serious safety concerns due to positive results in mutagenicity assays.[1][7]
- Heavy Metals: Like many plant-derived or poorly sourced supplements, contamination with heavy metals such as lead, cadmium, and arsenic is a possibility.[12][13]
- Microbiological Contamination: Poor manufacturing practices can lead to bacterial or fungal contamination.[12]

Recommended Experimental Protocols & Workflows

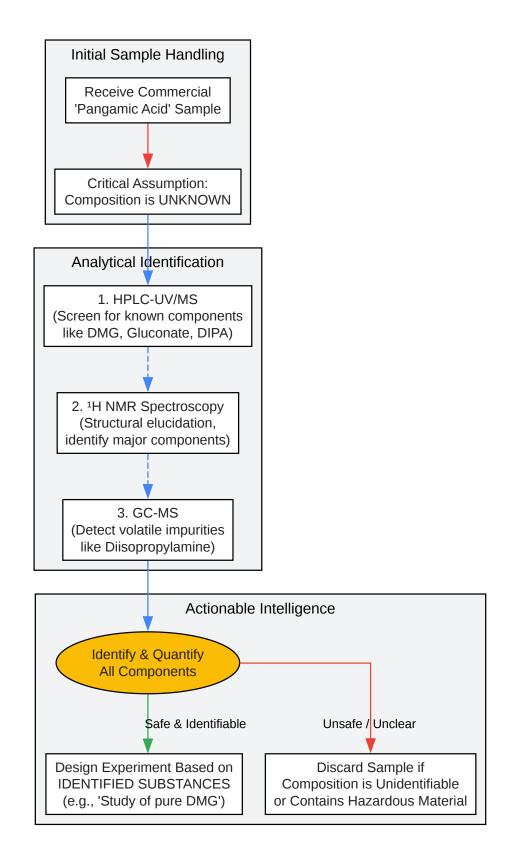
Given the undefined nature of "pangamic acid," no protocol for its direct analysis exists. Instead, a workflow to identify and quantify the actual components of a given supplement is necessary.



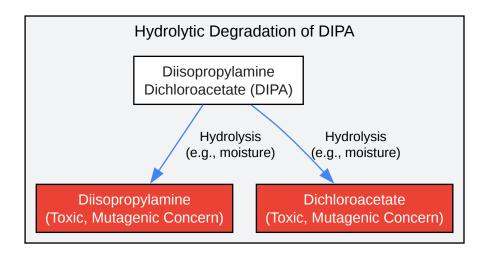
Logical Workflow for Analyzing "Pangamic Acid" Supplements

The following diagram outlines the mandatory logical workflow for any scientific investigation of a commercial "pangamic acid" product.









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